8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride
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Overview
Description
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride is a chemical compound with the molecular formula C8H11F2N·HCl. It is known for its unique structure, which includes two fluorine atoms and a dispiro arrangement.
Preparation Methods
The synthesis of 8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the dispiro intermediate, followed by the introduction of fluorine atoms and the amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability. These methods often require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride can be compared with other similar compounds, such as:
8,8-Difluorodispiro[2.0.34.13]octan-6-amine: This compound lacks the hydrochloride salt, which may affect its solubility and stability.
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;hydrobromide: The hydrobromide salt may have different chemical properties and reactivity compared to the hydrochloride salt.
8,8-Difluorodispiro[2.0.34.13]octan-6-amine;acetate: The acetate salt may offer different solubility and stability profiles.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its chemical and biological properties .
Properties
IUPAC Name |
8,8-difluorodispiro[2.0.34.13]octan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.ClH/c9-8(10)6(1-2-6)7(8)3-5(11)4-7;/h5H,1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHVDDGHYNCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(F)F)CC(C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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